![molecular formula C22H28N2O4 B6499402 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide CAS No. 952992-75-5](/img/structure/B6499402.png)
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide, also known as TMPB, is a synthetic molecule with a wide range of applications in scientific research. It is a molecule which has a variety of properties, making it of interest to researchers in many fields.
Aplicaciones Científicas De Investigación
Antihypertensive Activity
- Application : Researchers have evaluated its potential as an antihypertensive agent. By modulating blood pressure, it could contribute to managing hypertension and related cardiovascular conditions .
Local Anesthetic Properties
- Application : F5019-0306 has been investigated for its local anesthetic activity. Understanding its mechanism of action and efficacy could lead to novel anesthetic formulations .
Anticancer Potential
- Application : F5019-0306, with its unique structure, may exhibit anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and potential mechanisms .
Anti-Inflammatory Effects
- Application : F5019-0306 might possess anti-inflammatory properties. Investigating its impact on inflammatory pathways and cytokine regulation could yield therapeutic insights .
Antimicrobial Activity
- Application : Researchers study F5019-0306’s antimicrobial potential against bacteria, fungi, or other pathogens. It could serve as a lead compound for drug development .
Neuroprotective Investigations
- Application : F5019-0306’s structure suggests possible neuroprotective effects. Studies explore its impact on neuronal health, oxidative stress, and neuroinflammation .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of F5019-0306, also known as IMM0306, are CD20 and CD47 . CD20 is a cell surface marker expressed on B cells and is a common target for therapies aimed at B cell malignancies . CD47 is a protein expressed on the surface of many cells and serves as a “don’t eat me” signal, preventing phagocytosis by macrophages .
Mode of Action
F5019-0306 is a bispecific antibody that simultaneously binds to CD20 and CD47 . It has a higher affinity for CD20 than for CD47, enabling its preferential and simultaneous binding to CD20 and CD47 on malignant B cells rather than to CD47-positive normal tissues . By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells .
Biochemical Pathways
The binding of F5019-0306 to CD20 and CD47 on B cells affects multiple biochemical pathways. It blocks the CD47-SIRPα interaction, which is a key pathway that cancer cells use to evade the immune system . Simultaneously, it activates FcγR, triggering antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cell-mediated cytotoxicity (ADCC) pathways .
Result of Action
The result of F5019-0306’s action is the enhanced killing of malignant B cells. By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells . This leads to a reduction in the number of malignant B cells, which can result in the regression of B cell malignancies .
Action Environment
The action of F5019-0306 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as natural killer (NK) cells, can enhance the ADCC activity triggered by F5019-0306 . Additionally, factors that affect the expression of CD20 and CD47 on B cells, such as the stage of disease and prior treatments, can influence the efficacy of F5019-0306. The stability of F5019-0306 can be affected by storage conditions, such as temperature and light exposure.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-17(15-20(27-2)21(19)28-3)22(25)23-11-10-16-6-8-18(9-7-16)24-12-4-5-13-24/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZOBUUVOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.